N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group and a pyrazole moiety, making it of interest in medicinal chemistry. The compound is primarily studied for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases, which are crucial in regulating the cell cycle.
This compound can be classified under the broader category of pyrimidine derivatives. Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, which can exhibit various pharmacological properties. The specific classification of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine suggests its potential role in drug development, especially concerning its inhibitory effects on specific enzymes involved in cancer progression .
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. A notable synthesis route includes:
The synthesis typically requires careful control of temperature and reaction times to optimize yields and minimize side products .
The molecular formula of N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is C_{19}H_{21}N_{5}O_{2}. The structure features:
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target enzymes .
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions typical for both pyrimidines and pyrazoles:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine primarily involves inhibition of cyclin-dependent kinases (CDKs). By binding to these enzymes, the compound disrupts their activity, leading to:
These actions highlight its potential as a therapeutic agent in cancer treatment.
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in biological systems and its suitability for drug formulation .
N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several promising applications in scientific research:
Pyrimidin-4-amine derivatives have undergone systematic structural optimization to enhance kinase inhibition potency and selectivity. The 4-amine group serves as a critical hydrogen bond donor/acceptor that anchors these compounds to the hinge region of kinases, while C2 and C6 substituents modulate steric occupancy in adjacent hydrophobic pockets. For instance, N-(1-Methyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine exemplifies this design, where the pyrrolopyrimidine core maintains hinge binding, and the pyrazolylamine at C2 extends toward solvent regions, reducing off-target effects [2]. Similarly, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine demonstrates how halogen atoms at C4 provide synthetic handles for further derivatization while maintaining planar geometry conducive to ATP-binding site penetration [3].
Table 1: Structural Features of Bioactive Pyrimidin-4-amine Derivatives
Compound | C2 Substituent | C4/C6 Modification | Biological Target |
---|---|---|---|
N-(1-Methyl-1H-pyrazol-4-yl)-7H-pyrrolopyrimidin-2-amine | 1-Methylpyrazol-4-yl | Pyrrolo[2,3-d]fusion | Kinases (e.g., JAK, ALK) |
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | 1-Methylpyrazol-4-yl | Chlorine leaving group | CDK inhibitors |
2-Chloro-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | 5-Methylpyrazol-3-yl | C6-methyl group | p38 MAP kinase |
The incorporation of a 6-methyl group—as seen in "N,N-dibenzyl-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine"—follows recent design trends where alkyl groups at C6 improve cellular permeability without significant steric clashes in the front pocket of kinases. This modification contrasts with early-generation pyrimidines that utilized bulky C6 substituents, which often compromised oral bioavailability. Additionally, the C2 position has evolved from simple amino groups to nitrogen-rich heterocycles like pyrazoles, enhancing both solubility and directional interactions with specific kinase residues. These iterative refinements have yielded compounds with dissociation constants (Kd) in the low-nanomolar range while maintaining selectivity profiles across kinome screens.
The 4-nitro-1H-pyrazol-1-yl moiety serves as a multifunctional pharmacophore that enhances both binding affinity and physicochemical properties. Nitro groups at the pyrazole C4 position exhibit strong electron-withdrawing effects, modulating the π-electron density of the entire heterocyclic system. This polarization facilitates π-stacking interactions with tyrosine or phenylalanine residues in target proteins while increasing the compound’s susceptibility to nucleophilic displacement for prodrug strategies. In N-Benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine, the nitro group’s position ortho to the bromine atom creates an electron-deficient center that enhances electrophilicity for SNAr reactions, a strategy applicable to our subject compound [7].
The nitro group also influences the hydrogen-bonding hierarchy of pyrazole rings. In 1-methyl-4-nitropyrazoles, the N1 atom becomes a superior hydrogen bond acceptor compared to non-nitrated analogs, while the nitro oxygen atoms serve as auxiliary acceptors. This effect is demonstrated in pyrazolo[2,3-d]pyrimidines where nitro-substituted derivatives show 3-5 fold stronger binding to dihydrofolate reductase compared to unsubstituted counterparts [2]. Furthermore, the 4-nitro group provides a synthetic handle for bioisosteric replacement—common strategies involve reduction to amino groups or substitution with sulfonamides, enabling rapid generation of structure-activity relationship (SAR) libraries during lead optimization.
Table 2: Impact of 4-Nitro Substitution on Pyrazole Physicochemical Parameters
Parameter | 4-Nitro-1H-pyrazole Derivatives | Unsubstituted Pyrazole Derivatives | Significance |
---|---|---|---|
π-Acidity (Hammett σm) | +0.71 | -0.02 | Enhanced electrophilicity for target binding |
logP | 1.8–2.5 | 0.9–1.6 | Improved membrane permeability |
H-bond Acceptor Count | 3–4 | 1–2 | Increased protein interaction potential |
pKa (N1) | -2.5 to -3.0 | 2.0–2.5 | Enhanced stability at physiological pH |
N,N-Dibenzylamine functionalities profoundly influence the absorption, distribution, and metabolic stability of pyrimidine hybrids. The dual benzyl groups create a sterically protected tertiary amine that resists oxidative N-dealkylation—a common metabolic pathway for secondary amines catalyzed by cytochrome P450 3A4. This protection extends plasma half-lives, as demonstrated by N-benzyl pyrazolamine derivatives showing >6-hour half-lives in hepatic microsomal assays compared to <2 hours for N-methyl analogs [7]. The benzyl rings also contribute to lipophilicity optimization, with logD7.4 values typically ranging from 2.5–3.5, balancing membrane permeability with aqueous solubility.
Beyond metabolic stabilization, the N,N-dibenzyl motif enables π-cation interactions with target proteins. The electron-rich benzyl aromatic systems engage in cation-π bonding with lysine or arginine residues, complementing the hydrogen-bonding network established by the pyrimidine core. Commercially available intermediates like 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine are often derivatized with dibenzylamine groups at C4 to exploit this dual mechanism [3]. Molecular dynamics simulations reveal that the "propeller" conformation adopted by N,N-dibenzyl groups allows at least one benzyl ring to maintain parallel orientation with protein aromatic residues, enhancing binding free energy by 1.5–2.5 kcal/mol compared to N-dialkyl variants.
The orthogonality of benzyl rings also facilitates intellectual property expansion. By introducing substituents at benzyl para-positions (e.g., halogens, methoxy, or trifluoromethyl groups), researchers can modulate electron density and steric bulk without altering core synthetic routes. This strategy is employed in suppliers like Zhejiang Jiuzhou Chem, which offers diverse benzyl-containing intermediates for custom synthesis [3]. Such derivatives enable systematic exploration of peripheral binding pockets while maintaining the metabolic advantages conferred by the N,N-dibenzyl framework.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0